BChE-IN-2
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Overview
Description
BChE-IN-2 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is present in various tissues, including the liver and plasma, and plays a role in the metabolism of several drugs and toxins. Inhibition of butyrylcholinesterase is of significant interest in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-2 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
BChE-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
BChE-IN-2 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another butyrylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for dementia treatment.
Galantamine: Primarily an acetylcholinesterase inhibitor but also has some butyrylcholinesterase inhibitory activity.
Uniqueness of BChE-IN-2
This compound is unique due to its high selectivity and potency for butyrylcholinesterase compared to other inhibitors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C22H31N5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N'-pyrimidin-2-ylnonane-1,9-diamine |
InChI |
InChI=1S/C22H31N5/c1(3-5-9-14-24-22-25-15-10-16-26-22)2-4-8-13-23-17-19-18-27-21-12-7-6-11-20(19)21/h6-7,10-12,15-16,18,23,27H,1-5,8-9,13-14,17H2,(H,24,25,26) |
InChI Key |
WONNCXSFCXZQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNCCCCCCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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